1-[(2-Bromo-4-chlorophenyl)methyl]piperazine
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Overview
Description
1-[(2-Bromo-4-chlorophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which is attached to the piperazine moiety via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromo-4-chlorophenyl)methyl]piperazine typically involves the reaction of 2-bromo-4-chlorobenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromo-4-chlorophenyl)methyl]piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro substituents on the phenyl ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the halogen substituents or to modify the piperazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new piperazine derivative with an amine substituent on the phenyl ring.
Scientific Research Applications
1-[(2-Bromo-4-chlorophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-4-chlorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and chloro substituents on the phenyl ring can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chloro-4-fluorophenyl)methyl]piperazine
- 1-[(2-Bromo-4-methylphenyl)methyl]piperazine
- 1-[(2-Iodo-4-chlorophenyl)methyl]piperazine
Uniqueness
1-[(2-Bromo-4-chlorophenyl)methyl]piperazine is unique due to the specific combination of bromo and chloro substituents on the phenyl ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives with different substituents.
Properties
Molecular Formula |
C11H14BrClN2 |
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Molecular Weight |
289.60 g/mol |
IUPAC Name |
1-[(2-bromo-4-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14BrClN2/c12-11-7-10(13)2-1-9(11)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 |
InChI Key |
CJESOGHNMGEZDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
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